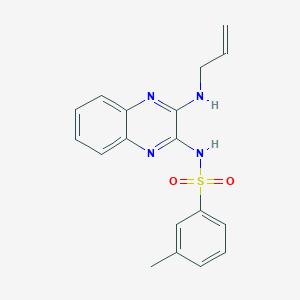

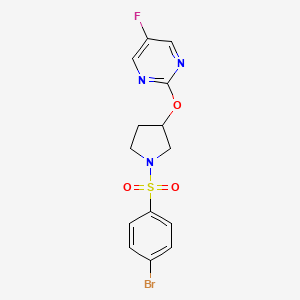

![molecular formula C15H13F3N2O2 B2358879 N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide CAS No. 338754-78-2](/img/structure/B2358879.png)

N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide” is a chemical compound with diverse applications in scientific research. Its unique structure allows for potential advancements in drug development, molecular biology, and chemical synthesis. The compound has a molecular weight of 363.342 .

Molecular Structure Analysis

The molecular structure of “N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide” is complex, and its analysis requires advanced techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .

Chemical Reactions Analysis

N-trifluoromethyl amines are prone to hydrolysis, whereas N-trifluoromethyl azoles have excellent aqueous stability . Compared to their N-methyl analogues, N-trifluoromethyl azoles have a higher lipophilicity and can show increased metabolic stability .

Physical And Chemical Properties Analysis

N-trifluoromethyl amines and azoles have excellent aqueous stability . Compared to their N-methyl analogues, N-trifluoromethyl azoles have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability .

科学的研究の応用

Pharmacological Activity Enhancement

The trifluoromethyl group in this compound is known to enhance pharmacological activity. This group can significantly affect the biological activity of molecules, making them more potent or selective for their targets . The presence of this group in drug molecules has been associated with increased lipophilicity, which can improve membrane permeability and metabolic stability, leading to better drug efficacy.

Antiviral Applications

Compounds with the trifluoromethyl group have shown promise in antiviral research. For instance, derivatives of this compound class have been reported to exhibit inhibitory activity against influenza A and other viruses . The ability to modulate biological activity through structural variation makes these compounds valuable in the development of new antiviral therapies.

Anti-inflammatory and Analgesic Properties

The structural analogs of this compound have demonstrated anti-inflammatory and analgesic activities. These properties are crucial in the development of new treatments for conditions that involve inflammation and pain . The trifluoromethyl group’s influence on the molecule’s interaction with biological receptors can lead to improved efficacy in these therapeutic areas.

Anticancer Research

The trifluoromethyl group-containing compounds have been explored for their potential in anticancer research. Their ability to interact with various biological targets can lead to the development of novel anticancer agents . The compound’s structural features allow for the design of molecules that can selectively target cancer cells or pathways involved in tumor growth.

Antibacterial and Antifungal Applications

Research has indicated that the trifluoromethyl group can enhance the antibacterial and antifungal efficacy of compounds. This enhancement is due to the group’s impact on the compound’s ability to interact with bacterial and fungal enzymes or receptors . As antibiotic resistance becomes a growing concern, the development of new agents with this functional group is of high importance.

Agrochemical Industry

The unique properties of the trifluoromethyl group have also found applications in the agrochemical industry. Compounds with this group have been used to develop new pesticides and herbicides that are more effective and environmentally friendly . The group’s influence on the biological activity of these compounds can lead to products that are safer for crops and less harmful to beneficial insects.

将来の方向性

The future directions of research involving “N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide” could involve further exploration of N-trifluoromethyl azoles as valuable substructures to be considered in medicinal chemistry . Their higher lipophilicity, increased metabolic stability, and excellent aqueous stability make them promising candidates for drug design .

特性

IUPAC Name |

N-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O2/c1-19-13(21)12-6-3-7-20(14(12)22)9-10-4-2-5-11(8-10)15(16,17)18/h2-8H,9H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUAHAUGSVIGDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CN(C1=O)CC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

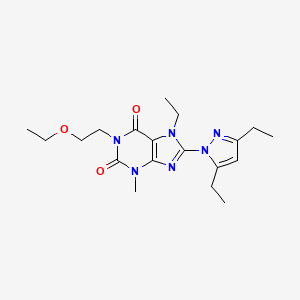

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-6-yl)methanone](/img/structure/B2358798.png)

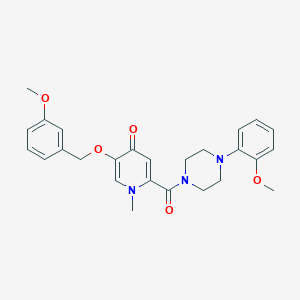

![6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2358801.png)

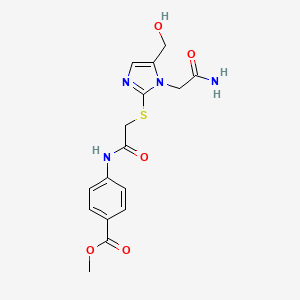

![3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2358802.png)

![4-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2358809.png)

![3-methyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2358817.png)

![Ethyl 4-((3-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2358819.png)